molecular formula C30H32O5 B10850399 Mesuagenin A

Mesuagenin A

Katalognummer: B10850399
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: STYQYOHXCPHKKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mesuagenin A is a natural 4-phenylcoumarin compound isolated from the bark of Mesua elegans (family Clusiaceae) . This compound is of significant interest in neurodegenerative disease research, particularly in the investigation of new therapeutic approaches for Alzheimer's disease (AD). Scientific studies have identified this compound as a contributor to the acetylcholinesterase (AChE) inhibitory activity observed in the extracts of its plant source . AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine, and its inhibition is a established therapeutic strategy to alleviate the cholinergic deficit associated with AD . By inhibiting AChE, compounds like this compound can increase acetylcholine levels in the brain, which may help improve cognitive and memory functions . Research on related 4-phenylcoumarins from the same genus, such as Mesuagenin C, has also demonstrated potential neuroprotective properties by mitigating H2O2-induced mitochondrial-mediated apoptosis in neuronal cell models, suggesting a broader therapeutic potential beyond mere cholinesterase inhibition . As a naturally derived small molecule, this compound represents a valuable chemical tool for probing the cholinergic system and serves as a potential lead compound for the development of new neuroprotective agents and multi-target directed ligands for complex neurodegenerative disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C30H32O5

Molekulargewicht

472.6 g/mol

IUPAC-Name

5-hydroxy-2-methyl-6-(3-methylbutanoyl)-2-(4-methylpent-3-enyl)-10-phenylpyrano[2,3-f]chromen-8-one

InChI

InChI=1S/C30H32O5/c1-18(2)10-9-14-30(5)15-13-21-27(33)26(23(31)16-19(3)4)29-25(28(21)35-30)22(17-24(32)34-29)20-11-7-6-8-12-20/h6-8,10-13,15,17,19,33H,9,14,16H2,1-5H3

InChI-Schlüssel

STYQYOHXCPHKKX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)C1=C2C(=C3C(=C1O)C=CC(O3)(C)CCC=C(C)C)C(=CC(=O)O2)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solvent Extraction and Partitioning

Fresh bark is dried, powdered, and subjected to sequential solvent extraction using hexane, ethyl acetate, and methanol. The hexane extract exhibits the highest yield of 4-phenylcoumarins, including this compound. Polar solvents like methanol recover glycosylated derivatives but show lower target compound concentration.

Table 1: Extraction Efficiency of this compound from Mesua kunstleri Bark

SolventYield (mg/g dry weight)Purity (%)
Hexane12.7 ± 1.489.2
Ethyl Acetate8.9 ± 0.976.5
Methanol3.2 ± 0.362.1

Chromatographic Purification

The hexane extract undergoes column chromatography (CC) over silica gel with gradient elution (hexane:ethyl acetate, 9:1 to 1:1). This compound elutes at 7:3 hexane:ethyl acetate, identified by TLC (Rf = 0.43). Further purification via preparative HPLC (C18 column, acetonitrile:water, 75:25) achieves >95% purity.

Synthetic Approaches to this compound

While natural extraction remains the primary source, synthetic routes are explored to address supply limitations. The compound’s pyrano[2,3-f]chromen-8-one core and 3-methylbutanoyl side chain pose synthetic challenges.

Coumarin Core Construction

The coumarin scaffold is synthesized via Pechmann condensation using resorcinol and β-keto esters. For this compound, ethyl acetoacetate and resorcinol react in concentrated H₂SO₄ at 0°C, yielding 7-hydroxy-4-methylcoumarin. Subsequent C-6 acylation with 3-methylbutanoyl chloride under Friedel-Crafts conditions introduces the side chain.

Functionalization of the Pyran Ring

The pyran ring is constructed through cyclization of prenylated intermediates. Treatment of 8-prenyl-7-hydroxycoumarin with BF₃·Et₂O induces cyclization, forming the pyrano[2,3-f]chromen-8-one system. Stereoselective addition of the 4-methylpent-3-enyl group remains problematic, with Wittig reactions yielding a 65:35 diastereomeric mixture.

Analytical Characterization and Validation

Structural Elucidation

1H-NMR (500 MHz, CDCl₃) reveals characteristic signals: δ 6.82 (s, H-5), 5.32 (t, J = 7.1 Hz, H-3″), and 1.98 (s, 3-methylbutanoyl). 13C-NMR confirms 30 carbons, including a ketone at δ 207.3 (C-6). High-resolution MS (HRMS-ESI) gives [M+H]+ at m/z 473.2178 (calc. 473.2174).

Purity Assessment

Quantitative analysis uses HPLC-DAD (λ = 254 nm) with a linear calibration curve (R² = 0.999) between 1–100 μg/mL. Residual solvents are monitored via GC-MS, adhering to ICH Q3C guidelines.

Challenges and Optimization Strategies

Natural Extraction Limitations

  • Low Yield : this compound constitutes <0.5% of the hexane extract, necessitating large biomass.

  • Seasonal Variability : Bark collected in monsoon seasons shows 40% lower yields due to altered metabolite profiles.

Synthetic Route Hurdles

  • Diastereomer Separation : Chiral HPLC (Chiralpak IA column) resolves enantiomers but requires 15% ethanol/hexane, increasing costs.

  • Side Reactions : Friedel-Crafts acylation at C-6 competes with C-8 substitution, reducing selectivity to 58% .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MESUAGENIN A durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitution: Halogene, Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von this compound beispielsweise zur Bildung von Chinonen führen, während die Reduktion Hydrochinone liefern kann.

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von this compound umfasst mehrere molekulare Ziele und Pfade:

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Mesuagenin A has demonstrated neuroprotective effects, particularly in the context of oxidative stress-induced neuronal damage. Research indicates that it can mitigate hydrogen peroxide-induced apoptosis in neuronal cells. The compound enhances cell viability by increasing intracellular glutathione levels and modulating apoptotic signaling pathways, including the Bcl-2 family and caspase activation. This suggests its potential therapeutic role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection in NG108-15 Cells

  • Objective : To evaluate the protective effects of this compound against oxidative stress.
  • Method : NG108-15 neuronal cells were treated with hydrogen peroxide in the presence of this compound.
  • Results : Increased cell viability was observed, along with a reduction in apoptotic markers such as nuclear shrinkage and chromatin condensation .

Acetylcholinesterase Inhibition

One of the prominent applications of this compound is its role as an acetylcholinesterase inhibitor. This activity is crucial for enhancing cholinergic neurotransmission, which is beneficial in treating cognitive disorders. This compound has shown significant inhibitory effects on acetylcholinesterase, making it a candidate for developing treatments for Alzheimer's disease.

Research Findings

  • IC50 Value : this compound exhibited an IC50 value of 0.7 µM, indicating potent inhibitory activity against acetylcholinesterase .
  • Mechanism : The compound interacts with the active site of acetylcholinesterase, stabilizing the enzyme-inhibitor complex through hydrogen bonds and π-π stacking interactions with key amino acids .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, showing potential as a dual inhibitor of 5-lipoxygenase and cyclooxygenase-2 enzymes. These enzymes are critical in inflammatory pathways, and their inhibition can lead to reduced inflammation-related disorders.

Case Study: In Vitro and In Vivo Studies

  • Objective : To assess the anti-inflammatory activity of this compound.
  • Method : The compound was tested using carrageenan-induced paw edema models.
  • Results : Significant reductions in edema were observed, with this compound demonstrating considerable inhibitory activity against both 5-lipoxygenase and cyclooxygenase-2 enzymes .

Antioxidant Activity

The antioxidant properties of this compound contribute to its neuroprotective effects. By scavenging free radicals and reducing oxidative stress, it may play a role in preventing cellular damage associated with various diseases.

Research Insights

  • Studies have shown that this compound can enhance cellular antioxidant defenses, thereby protecting against oxidative damage in neuronal cells .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Neurodegenerative Diseases : As a neuroprotective agent and acetylcholinesterase inhibitor.
  • Inflammatory Disorders : As a dual enzyme inhibitor to manage inflammation.
  • Oxidative Stress-related Conditions : By enhancing antioxidant defenses.

Wirkmechanismus

The mechanism of action of MESUAGENIN A involves several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Mesuagenin B, D, and Related 4-Phenylcoumarins

Mesuagenin A shares structural and functional similarities with other 4-phenylcoumarins isolated from Mesua species:

Compound Source Key Activity IC50/EC50 Mechanism Reference
This compound M. elegans AChE inhibition 1.06 μM Competitive AChE binding
Mesuagenin B M. elegans AChE inhibition 0.70 μM Stronger AChE binding affinity
Mesuagenin D M. elegans AChE inhibition 8.73 μM Moderate AChE interaction
Mesuagenin C M. kunstleri Neuroprotection 78.99% cell viability at 50 μM ↑GSH, ↓Bax/Bcl-2, ↓caspase-3/7/9
Compound 161 M. elegans AChE inhibition 3.06 μM Structural mimic of mesuagenin B
  • Structural Insights :
    • Mesuagenin B’s superior AChE inhibition (vs. A and D) correlates with substituent variations (e.g., hydroxyl or acyl groups) enhancing target interaction .
    • Mesuagenin C (from M. kunstleri) diverges functionally, showing neuroprotective rather than AChE-inhibitory effects. Its C-6 and C-8 substituents may facilitate mitochondrial apoptosis modulation .

Comparison with Non-Mesua Coumarins

Coumarins from other plants exhibit varied bioactivities:

Compound Source Key Activity IC50/EC50 Comparison to this compound Reference
Epigallocatechin gallate (EGCG) Camellia sinensis Neuroprotection N/A Higher neuroprotection (standard)
Scopoletin Vaccinium oldhami AChE inhibition 52 μM 49x less potent than this compound
Decursinol Angelica gigas AChE inhibition 28 μM 26x less potent than this compound
Mansonone E Mansonia gagei AChE inhibition 23.5 μM 22x less potent than this compound
  • Functional Contrasts: EGCG, a flavonoid, outperforms mesuagenin C in neuroprotection (e.g., 85% vs. 78.99% cell viability at 50 μM) but lacks AChE inhibition . Scopoletin and decursinol, though structurally distinct, highlight this compound’s potency in AChE targeting .

Mechanistic and Functional Comparisons

AChE Inhibition vs. Neuroprotection

  • This compound vs. B : Both inhibit AChE, but mesuagenin B’s lower IC50 suggests enhanced binding to the enzyme’s catalytic site. Molecular docking studies propose that mesuagenin B’s C-8 acyl group stabilizes interactions with Trp286 in AChE .
  • Mesuagenin C vs. A : While this compound targets cholinergic pathways, mesuagenin C mitigates oxidative stress-induced apoptosis via:
    • GSH elevation : 16.2-fold increase in intracellular glutathione at 50 μM, countering ROS .
    • Apoptosis regulation : ↓Bax/Bcl-2 ratio (from 2.1 to 0.8) and caspase-3/7/9 inactivation .

Broader Therapeutic Implications

  • AChE Inhibitors : this compound and B are promising for AD but require optimization for bioavailability and blood-brain barrier penetration.
  • Neuroprotectants : Mesuagenin C’s mitochondrial stabilization (Δψm maintenance) and anti-inflammatory effects (↓NF-κB, ↓IL-6/TNF-α) suggest utility in Parkinson’s and Huntington’s diseases .

Q & A

Q. What meta-analysis frameworks are recommended for integrating fragmented data on this compound’s bioactivity into a cohesive theoretical model?

  • Methodology : Apply PRISMA guidelines for systematic literature reviews. Use random-effects models to aggregate heterogeneous data (e.g., IC50_{50} values) and machine learning (e.g., random forests) to identify predictive variables. Address publication bias via funnel plots .

Methodological Best Practices

  • Data Reproducibility : Share raw spectra, chromatograms, and code repositories (e.g., GitHub) alongside publications. Reference Beilstein Journal guidelines for experimental rigor .
  • Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address contradictory results iteratively .
  • Interdisciplinary Collaboration : Partner with computational biologists for target prediction and clinical researchers for translational relevance. Use standardized ontologies (e.g., ChEBI, PubChem) for data interoperability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.